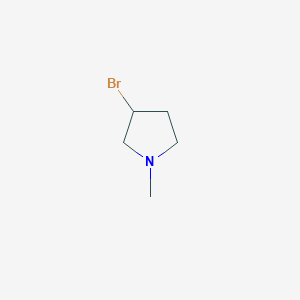

3-Bromo-1-methylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547751 | |

| Record name | 3-Bromo-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-45-9 | |

| Record name | 3-Bromo-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-1-methylpyrrolidine (CAS: 10603-45-9) for Research and Drug Development

Abstract

This document provides a comprehensive technical overview of 3-Bromo-1-methylpyrrolidine, CAS number 10603-45-9. It is a key chemical intermediate whose pyrrolidine scaffold is of significant interest in medicinal chemistry and drug discovery. This guide consolidates essential data on its physicochemical properties, spectroscopic profile, synthesis protocols, and applications. Detailed safety and handling procedures are also included. The information is tailored for researchers, chemists, and professionals in the field of drug development, with a focus on structured data presentation and procedural clarity.

Introduction

The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its three-dimensional structure which allows for effective exploration of pharmacophore space.[1] Compounds containing this saturated heterocycle are prominent in a wide range of biologically active molecules, including anticancer, antibacterial, and central nervous system (CNS) agents.[1]

This compound serves as a versatile building block or intermediate in the synthesis of these complex molecules.[] The presence of a bromine atom at the 3-position provides a reactive site, typically acting as a leaving group in nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups, enabling the generation of extensive chemical libraries for hit-to-lead and lead optimization campaigns in the drug discovery process.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. The data indicates it is a relatively stable, yet reactive, liquid under standard laboratory conditions.

| Property | Value | References |

| Appearance | Yellow to brown liquid | [3][4][5] |

| Molecular Formula | C₅H₁₀BrN | [3][4][5][6] |

| Molecular Weight | 164.04 g/mol | [4][6][7] |

| Boiling Point | 153-159 °C | [4][7] |

| Density | 1.361 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.491 | [4][7] |

| Flash Point | 54 °C (129.9 °F) | [4][7] |

| pKa (Predicted) | 8.53 ± 0.40 | [3][4] |

| Purity | Typically ≥97% | [5][7] |

| Storage Conditions | Store at 2-8°C, moisture sensitive, under inert gas | [3][4][7] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are associated with this compound.

| Identifier | Value | References |

| CAS Number | 10603-45-9 | [3][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Pyrrolidine, 3-bromo-1-methyl- | [4][5] |

| InChI Key | ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CN1CCC(C1)Br | [3][5] |

| MDL Number | MFCD12755877 | [5][7] |

Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for structure confirmation and purity assessment.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), and complex multiplets for the pyrrolidine ring protons. The proton at the bromine-bearing carbon (C3) would be shifted downfield. Spectral data is available in public databases for comparison.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations from the methyl and methylene groups, typically in the 2700-3000 cm⁻¹ region.[9] A C-Br stretch is also expected at lower wavenumbers (typically 500-600 cm⁻¹).

-

Mass Spectrometry (MS): A key feature in the mass spectrum is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10] This provides a definitive confirmation of the presence of one bromine atom in the molecule.

Synthesis and Purification

This compound can be synthesized from commercially available precursors. A common method involves the bromination of a corresponding alcohol.

Experimental Protocol: Synthesis from 1-methyl-3-pyrrolidinol

The following protocol is adapted from patent literature, which describes a straightforward nucleophilic substitution reaction.[11]

-

Reaction Setup: Charge a reaction vessel with 1-methyl-3-pyrrolidinol and hydrobromic acid.

-

Heating: Heat the reaction mixture to facilitate the substitution of the hydroxyl group with bromide. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Cooling & Neutralization: Once the reaction is complete, cool the mixture. Carefully add a 25% potassium hydroxide (KOH) solution to neutralize the excess acid until the pH is >8.[11]

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.[11]

-

Washing & Drying: Combine the organic phases. An optional wash with 1N hydrochloric acid can be performed, followed by re-basification and re-extraction to further purify the amine. Dry the final combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

As a functionalized intermediate, this compound is not typically an active pharmaceutical ingredient (API) itself but is crucial for creating them.

Role as a Versatile Intermediate

The primary utility of this compound lies in the reactivity of the C-Br bond. The bromide ion is an excellent leaving group, making the 3-position of the pyrrolidine ring susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the construction of novel and diverse molecular architectures.

Caption: General reaction scheme using this compound.

Use in Lead Generation and Optimization

In the drug discovery pipeline, intermediates are fundamental. After identifying a "hit" compound, chemists synthesize hundreds or thousands of analogs to improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). This compound provides a reliable scaffold to quickly generate these analogs by varying the nucleophile attached at the 3-position.

Caption: Role of intermediates in the drug discovery workflow.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is flammable and corrosive.[7][12]

| Hazard Information | Details | References |

| Signal Word | Danger | [7] |

| Pictograms | 🔥 (Flammable), corrosive.png (Corrosive) | |

| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [7][12] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P280: Wear protective gloves/clothing/eye protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [6][12] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.[13]

-

Use personal protective equipment (PPE), including safety goggles with side shields, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

-

Keep away from ignition sources and incompatible materials such as strong oxidizing agents and strong acids.[13]

Conclusion

This compound (CAS 10603-45-9) is a valuable and highly functionalized chemical intermediate. Its defined physicochemical properties, combined with the reactivity of the carbon-bromine bond, make it an essential tool for medicinal chemists. By enabling the rapid and efficient synthesis of diverse pyrrolidine-based derivatives, it plays a critical role in the exploration of structure-activity relationships and the broader drug discovery and development process. Adherence to strict safety protocols is mandatory when handling this compound.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-BroMo-1-Methyl-pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. lehigh.edu [lehigh.edu]

- 11. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

physical properties of 3-Bromo-1-methylpyrrolidine

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , an important intermediate in pharmaceutical synthesis. The information is compiled from various chemical data sources and presented in a structured format for ease of reference and comparison. This document also outlines the standard experimental methodologies for determining these properties and includes logical diagrams to illustrate key relationships and workflows.

Core Physical and Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₁₀BrN.[1][2][3] It is typically encountered as a liquid at room temperature, with a color ranging from yellow to brown.[3][4][5]

Quantitative Data Summary

The key are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Conditions |

| Molecular Formula | C₅H₁₀BrN | - |

| Molecular Weight | 164.04 g/mol | - |

| Appearance | Liquid | Ambient |

| Color | Yellow to brown | - |

| Boiling Point | 153-159 °C | Atmospheric Pressure |

| Density | 1.361 g/mL | at 25 °C |

| Refractive Index (n_D) | 1.491 | at 20 °C |

| Flash Point | 54.4 °C (129.9 °F) | Closed Cup |

| pKa (Predicted) | 8.53 ± 0.40 | - |

| Storage Temperature | 2-8 °C | Inert Atmosphere, Moisture Sensitive |

[Data sourced from Sigma-Aldrich, Fisher Scientific, and ChemicalBook.][1][2][3][4][5]

Visualization of Properties and Experimental Workflow

To better understand the relationships between the physical properties and the process of their characterization, the following diagrams are provided.

Caption: Logical relationships of this compound's properties.

Caption: Workflow for physical property characterization of a liquid chemical.

Experimental Protocols

While specific experimental reports for this compound are proprietary to manufacturers, the following sections describe the standard, universally accepted methodologies for determining the physical properties listed above.

Determination of Boiling Point (Distillation)

The boiling point range is determined by atmospheric distillation, following a method analogous to OECD Test Guideline 103.

-

Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a condenser, a thermometer placed to measure the vapor temperature, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, and the sample is heated gently.

-

The temperature is recorded at the point when the first drop of distillate falls into the condenser (initial boiling point) and continues until the last of the liquid evaporates (final boiling point).

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if the measurement is made at a different pressure.

-

Determination of Density (Pycnometry)

The density is measured using a pycnometer or a digital density meter, based on Archimedes' principle. This method is aligned with OECD Test Guideline 109.

-

Apparatus: A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and a precision balance (±0.1 mg).

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (this compound), ensuring no air bubbles are present, and thermostatted to a specific temperature (e.g., 25 °C).

-

The exterior is cleaned and dried, and the filled pycnometer is weighed.

-

The procedure is repeated with a reference substance of known density (e.g., distilled water).

-

The density of the sample is calculated from the weights and the known density of the reference substance.

-

Determination of Refractive Index (Refractometry)

The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

Apparatus: An Abbé refractometer with a circulating water bath for temperature control and a sodium lamp (D-line, 589 nm) as the light source.

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (20 °C).

-

The light source is positioned, and the control knobs are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Flash Point (Closed-Cup Method)

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, in accordance with standard methods like ASTM D93.

-

Apparatus: A Pensky-Martens closed-cup flash tester, which consists of a brass test cup with a lid, a stirring mechanism, and a means of applying an ignition source.

-

Procedure:

-

The sample is placed into the test cup up to a specified mark.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

-

References

Technical Guide: Properties of 3-Bromo-1-methylpyrrolidine

For: Researchers, Scientists, and Drug Development Professionals Subject: Core Physicochemical Properties of 3-Bromo-1-methylpyrrolidine

This document provides a concise technical summary of the key physicochemical properties of the compound this compound, a heterocyclic organic compound relevant in synthetic chemistry and as a building block in pharmaceutical development.

Core Molecular Data

The fundamental molecular identifiers for this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Parameter | Value | Reference |

| Molecular Formula | C5H10BrN | [1][2][3][4][5] |

| Molecular Weight | 164.04 g/mol | [1][3] |

| CAS Number | 10603-45-9 | [2][3][4] |

Methodologies for Structural and Molecular Weight Determination

The determination of the molecular formula and weight for a compound like this compound relies on a combination of well-established analytical techniques. These methods provide empirical data to confirm the compound's identity and purity.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. In a typical workflow, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. For a singly charged molecular ion, this value corresponds directly to the molecular weight. The high-resolution mass spectrometry (HRMS) variant can provide a highly accurate mass measurement, which helps in deducing the elemental composition and thus confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. By analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms, the precise connectivity of the atoms in the molecule can be determined. This confirms the arrangement of the methyl group, the pyrrolidine ring, and the position of the bromine atom, thereby validating the structure corresponding to the molecular formula C5H10BrN.

-

Elemental Analysis: This technique provides the percentage composition of the individual elements (Carbon, Hydrogen, Nitrogen, Bromine) in the compound. The resulting empirical formula can be compared with the proposed molecular formula to ensure consistency and purity.

Logical Data Relationship

The relationship between the compound's name, its formula, and its molecular weight is a fundamental hierarchy in chemical sciences. The systematic name defines a unique structure, which dictates the molecular formula. The molecular weight is then calculated from the atomic weights of the constituent atoms in the formula.

Caption: Logical flow from compound name to molecular formula and weight.

References

Stability and Storage of 3-Bromo-1-methylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-1-methylpyrrolidine. Based on currently available data and fundamental principles of organic chemistry, this document outlines the optimal storage practices, potential degradation pathways, and suggested methodologies for stability assessment. This guide is intended to ensure the integrity and purity of this compound for research and development applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀BrN | |

| Molecular Weight | 164.04 g/mol | |

| Appearance | Yellow to brown liquid | |

| Boiling Point | 153-159 °C | |

| Density | 1.361 g/mL at 25 °C | |

| Refractive Index | n20/D 1.491 | |

| Flash Point | 54.4 °C (129.9 °F) | |

| pKa (Predicted) | 8.53 ± 0.40 |

Recommended Storage Conditions

To maintain the chemical integrity of this compound, it is crucial to adhere to the storage conditions summarized in Table 2. These recommendations are derived from safety data sheets and product information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale | Reference(s) |

| Temperature | Refrigerate (2-8°C) | To minimize thermal degradation and potential side reactions. | |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. | |

| Container | Tightly closed container | To prevent evaporation and exposure to moisture and air. | |

| Environment | Dry, cool, and well-ventilated place | To ensure a stable storage environment and prevent accumulation of flammable vapors. | |

| Light Exposure | Protect from light | Although not explicitly stated in all sources, protection from light is a general best practice for halogenated organic compounds to prevent photolytic degradation. | |

| Incompatible Materials | Strong oxidizing agents, strong acids | To avoid vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

A logical workflow for investigating the stability of this compound is depicted below.

3-Bromo-1-methylpyrrolidine structural information and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural information, physicochemical properties, and a synthetic protocol for 3-Bromo-1-methylpyrrolidine, a key intermediate in pharmaceutical and chemical synthesis.

Core Structural and Physical Data

This compound is a substituted pyrrolidine with the CAS Number 10603-45-9.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory and research applications.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C5H10BrN | [1][2] |

| Molecular Weight | 164.04 g/mol | [1][2] |

| Canonical SMILES | CN1CCC(Br)C1 | [2] |

| InChI Key | ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | [2] |

| Appearance | Yellow to brown liquid | [1] |

| Boiling Point | 153-159 °C | [1][2] |

| Density | 1.361 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.491 | [1][2] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the bromination of 3-hydroxy-1-methylpyrrolidine.[3] This approach offers an improvement over methods that may require more stringent reaction conditions.[3]

Reaction Scheme:

Experimental Procedure (Illustrative):

The synthesis is achieved by reacting 3-hydroxy-1-methylpyrrolidine with phosphorus tribromide (PBr3).[3] The reaction can be performed under normal pressure.[3] While the patent suggests using benzene or n-hexane as a solvent, the choice of an appropriate inert solvent is crucial.[3]

A typical procedure would involve the slow addition of phosphorus tribromide to a cooled solution of 3-hydroxy-1-methylpyrrolidine in an anhydrous, inert solvent. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The workup procedure would involve quenching the excess PBr3, followed by extraction and purification of the crude product, likely through distillation under reduced pressure, to yield this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

-

¹H NMR: Proton NMR data is available for this compound.[4] The spectrum is expected to show characteristic signals for the methyl group protons, as well as the protons on the pyrrolidine ring, with splitting patterns and chemical shifts influenced by the bromine atom and the nitrogen.

-

¹³C NMR: Carbon-13 NMR spectra are also available and provide confirmation of the carbon skeleton.[5]

Logical Relationship of Molecular Identifiers

The following diagram illustrates the interconnectedness of the various structural identifiers and properties of this compound.

References

- 1. 3-BroMo-1-Methyl-pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]

- 4. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 1H NMR spectrum [chemicalbook.com]

- 5. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 13C NMR [m.chemicalbook.com]

Solubility Profile of 3-Bromo-1-methylpyrrolidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-methylpyrrolidine in various organic solvents. In the absence of extensive publicly available quantitative data for this specific compound, this guide presents expected solubility trends based on the principle of "like dissolves like" and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided.

Core Concepts: Solubility of Haloalkanes and Amines

This compound is a halogenated tertiary amine. Its molecular structure, featuring a polar carbon-bromine (C-Br) bond and a tertiary amine group within a pyrrolidine ring, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to predicting its solubility.[1] The presence of the polar C-Br bond and the nitrogen atom introduces dipole-dipole interactions and the potential for hydrogen bonding with protic solvents. Consequently, it is expected to be soluble in a range of polar and non-polar organic solvents. The new intermolecular attractions formed between this compound and solvent molecules are likely to be of similar strength to the interactions being broken within the separate solute and solvent molecules, favoring dissolution.

Expected Solubility Data

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Non-polar | Soluble | The pyrrolidine ring provides sufficient non-polar character. |

| Toluene | Non-polar (aromatic) | Soluble | Favorable van der Waals interactions. |

| Diethyl Ether | Polar Aprotic | Miscible | Similar polarity and potential for dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Miscible | "Like dissolves like" principle, both are polar aprotic. |

| Chloroform | Polar Aprotic | Miscible | Similar to dichloromethane. |

| Ethyl Acetate | Polar Aprotic | Miscible | Good general solvent for moderately polar compounds. |

| Acetone | Polar Aprotic | Miscible | A versatile polar aprotic solvent. |

| Methanol | Polar Protic | Miscible | Potential for hydrogen bonding with the nitrogen atom. |

| Ethanol | Polar Protic | Miscible | Similar to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A strong polar aprotic solvent capable of dissolving a wide range of substances. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | A strong polar aprotic solvent. |

Note: "Soluble" indicates that a significant amount of the solute is expected to dissolve, while "Miscible" suggests solubility in all proportions. These are estimations and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the quantitative determination of the solubility of this compound in a given organic solvent at a specific temperature.[3]

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Volumetric flasks and pipettes

-

Constant temperature bath or shaker

-

Centrifuge (optional)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The goal is to create a saturated solution with undissolved solute present.

-

Equilibration: Securely cap the vials and place them in a constant temperature bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle. If necessary, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any undissolved material.

-

Dilution: Accurately dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of a compound.

References

The Discovery and Synthetic History of 3-Bromo-1-methylpyrrolidine: A Technical Guide

Introduction

3-Bromo-1-methylpyrrolidine is a substituted pyrrolidine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its strategic functionalization, featuring a bromine atom at the 3-position of the N-methylated pyrrolidine ring, allows for a variety of subsequent chemical transformations. This guide provides an in-depth overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and the experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical and Spectral Data

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₅H₁₀BrN |

| Molecular Weight | 164.04 g/mol |

| CAS Number | 10603-45-9 |

| Appearance | Yellow to brown liquid |

| Boiling Point | 153-159 °C[1] |

| Density | 1.361 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.491[1] |

| pKa (Predicted) | 8.53 ± 0.40[1][2] |

| Storage Temperature | 2-8°C[1] |

| Solubility | Miscible with water and most organic solvents. |

| Spectral Data | ¹H NMR, ¹³C NMR, IR, and MS data are available.[3] |

Historical Context and Discovery

While a definitive publication detailing the first-ever synthesis of this compound is not readily apparent in the historical literature, its conceptual discovery is intrinsically linked to the broader development of pyrrolidine chemistry in the late 19th and early 20th centuries. The synthesis of the pyrrolidine ring was a significant focus for chemists of that era, largely driven by the desire to understand and synthesize naturally occurring alkaloids, many of which contain this heterocyclic motif.

A plausible historical pathway for the synthesis of substituted pyrrolidines like this compound is the Hofmann-Löffler-Freytag reaction . First reported by A.W. Hofmann in 1883 and later extended by K. Löffler and C. Freytag in 1909, this reaction involves the cyclization of N-haloamines to form pyrrolidines. This powerful method provided a means to construct the pyrrolidine ring from acyclic precursors and introduce functionality onto the ring. Although a specific application of this reaction for the direct synthesis of this compound in early literature is not confirmed, it represents the pioneering chemical technology of the time that would have enabled its creation.

Synthetic Methodologies

The synthesis of this compound has evolved, with modern methods offering improved yields and milder reaction conditions compared to the historical approaches. A prevalent and efficient contemporary method involves the bromination of the corresponding alcohol, 1-methyl-3-pyrrolidinol.

Modern Synthetic Approach: Bromination of 1-methyl-3-pyrrolidinol

A widely utilized method for the preparation of this compound is the substitution of the hydroxyl group in 1-methyl-3-pyrrolidinol with a bromine atom. This transformation can be achieved using various brominating agents. A Chinese patent (CN102675179A) describes an optimized synthesis route starting from 3-hydroxy-1-methylpyrrolidine.

Experimental Protocol:

The following protocol is an example of a modern laboratory-scale synthesis:

-

Reaction Setup: A solution of 1-methyl-3-pyrrolidinol is prepared in a suitable aprotic solvent.

-

Bromination: A brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), is added dropwise to the cooled solution of the alcohol. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully quenched, often with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any excess acid.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the product.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound as a yellow to brown liquid.

References

An In-depth Technical Guide to 3-Bromo-1-methylpyrrolidine: Core Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-Bromo-1-methylpyrrolidine. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. All quantitative data has been summarized in structured tables for ease of reference, and where available, experimental details are provided.

Core Chemical and Physical Properties

This compound is a valuable synthetic intermediate, appearing as a yellow to brown liquid under standard conditions. It is recognized for its utility as a building block in the construction of more complex molecules, particularly in the synthesis of pharmaceutical compounds. Due to its chemical nature, it is sensitive to moisture and should be handled accordingly.[1]

A detailed summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀BrN | [2][3][4] |

| Molecular Weight | 164.04 g/mol | [2][3] |

| Appearance | Yellow to brown liquid | [1] |

| Boiling Point | 153-159 °C | [2][3] |

| Density | 1.361 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.491 | [2][3] |

| Flash Point | 54.4 °C (129.9 °F) | [3] |

| Storage Temperature | 2-8°C | [2][3] |

| Moisture Sensitivity | Yes | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of its corresponding alcohol precursor, 1-methyl-3-pyrrolidinol.

Synthesis from 1-methyl-3-pyrrolidinol

A common method for the synthesis of this compound is the reaction of 1-methyl-3-pyrrolidinol with a brominating agent, such as phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.

Reaction Scheme:

Caption: Synthesis of this compound.

Key Chemical Reactions

As a secondary alkyl bromide, this compound is a versatile substrate for a variety of nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of a wide range of functional groups at the 3-position of the pyrrolidine ring.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with various nucleophiles. These reactions are fundamental to its application as a building block in organic synthesis.

General Reaction Scheme:

Caption: General Nucleophilic Substitution Reaction.

Common nucleophiles that can be employed include:

-

Amines: Reaction with primary or secondary amines yields 3-amino-1-methylpyrrolidine derivatives.

-

Azides: The use of sodium azide (NaN₃) provides a route to 3-azido-1-methylpyrrolidine, which can be further reduced to the corresponding amine.

-

Alkoxides and Phenoxides: These nucleophiles can be used to synthesize 3-alkoxy or 3-aryloxy-1-methylpyrrolidine derivatives.

-

Thiols and Thiolates: These reactions lead to the formation of 3-thioether derivatives.

-

Cyanide: The introduction of a cyano group provides a precursor for carboxylic acids, amines, and other functionalities.

Application in the Synthesis of Pharmaceutical Scaffolds

The pyrrolidine moiety is a common structural motif in a wide range of biologically active compounds and approved drugs.[6] this compound serves as a key intermediate for introducing this valuable scaffold. For instance, it can be used in the alkylation of various substrates, such as indoles, to generate more complex molecules with potential therapeutic applications.[2][7]

Illustrative Experimental Workflow: N-Alkylation of an Indole

Caption: N-Alkylation of an Indole Workflow.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.[3]

Spectroscopic Data

For structural confirmation and purity assessment, spectroscopic data is essential. While specific spectra are not included here, 1H NMR data for this compound is available in the literature, which can be used for characterization.

Conclusion

This compound is a versatile and important building block in organic synthesis. Its key chemical properties and reactivity, particularly its susceptibility to nucleophilic substitution, make it a valuable precursor for the synthesis of a wide array of functionalized pyrrolidine derivatives. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development, especially within the pharmaceutical industry. While general synthetic and reaction pathways are established, the development and publication of detailed, robust experimental protocols would further enhance its utility for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione | MDPI [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-1-methylpyrrolidine safety data sheet (SDS) summary

An In-depth Technical Guide to the Safe Handling of 3-Bromo-1-methylpyrrolidine

This guide provides a comprehensive summary of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough overview of handling procedures, physical and chemical properties, and hazard information.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are essential for safe handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₅H₁₀BrN |

| Molecular Weight | 164.04 g/mol [1][2][3][4] |

| Appearance | Yellow to brown liquid[2] |

| Boiling Point | 153-159 °C[3] |

| 50-52 °C @ 1 mmHg[5] | |

| Density | 1.361 g/mL at 25 °C[3] |

| Refractive Index | 1.491 at 20°C[3] |

| pKa | 8.53 ± 0.40 (Predicted)[2][3] |

| Vapor Density | 3.49[5] |

| Solubility | Soluble in water[5] |

Safety and Hazard Information

This section details the hazard classifications and safety parameters for this compound, crucial for risk assessment and the implementation of safety protocols.

| Parameter | Value |

| GHS Signal Word | Danger[6][7] |

| Flash Point | 54.4 °C (129.9 °F) |

| 71 °C (159.8 °F)[5] | |

| Storage Temperature | 2-8°C[3][6] |

| Hazard Class | Flammable Liquid, Category 3[1] |

| Skin Corrosion, Category 1B[1] | |

| Serious Eye Damage, Category 1[1] | |

| UN Number | UN2733[1] |

Hazard and Precautionary Statements

The Globally Harmonized System (GHS) provides standardized statements for communicating hazards. The following are pertinent to this compound.

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapour |

| H314 | Causes severe skin burns and eye damage[6] | |

| H318 | Causes serious eye damage[1] | |

| Precautionary | P210 | Keep away from heat, sparks, open flames.[1] |

| P280 | Wear protective gloves/clothing/eye protection.[1] | |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] | |

| P303 + P361 + P353 | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P310 | Immediately call a POISON CENTER or doctor.[1][6] |

Experimental Protocols

The safety data for this compound is based on standardized experimental protocols. While the full, detailed methodologies are not provided in the source Safety Data Sheets, the classifications are derived from tests conducted under established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Skin Corrosion/Irritation : The determination that this chemical causes severe skin burns is likely based on in vitro or in vivo testing following guidelines similar to OECD Test Guideline 435 (In Vitro Membrane Barrier Test Method for Skin Corrosion) or OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). These tests involve applying the substance to skin tissue (in vitro) or the skin of a test animal (in vivo) and observing the effects over a specified period.

-

Eye Damage/Irritation : The classification for serious eye damage is typically determined by methods outlined in OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This protocol involves applying the test substance to an animal's eye and assessing the level of damage or irritation.

-

Flammability : The flash point is determined using standardized equipment and methods, such as the Pensky-Martens or Cleveland open-cup methods, which establish the lowest temperature at which vapors will ignite.

It is critical for researchers to understand that these are generalized descriptions. For detailed experimental replication, the specific OECD (or equivalent) guideline documents should be consulted directly.

Logical Workflow for Safe Handling

The following diagram outlines the necessary steps and considerations for safely handling this compound in a research environment.

Caption: Logical workflow for handling this compound.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. guidechem.com [guidechem.com]

- 3. 3-BroMo-1-Methyl-pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3-溴-1-甲基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 10603-45-9 [sigmaaldrich.com]

- 7. 3-Bromo-1-methyl-pyrrolidine | 10603-45-9 [sigmaaldrich.com]

The Biological Versatility of Pyrrolidine Derivatives: A Technical Guide for Drug Discovery

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry.[1] Its prevalence in numerous natural products and synthetic compounds underscores its significance as a core structural motif for a vast array of biologically active molecules.[1][2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, a crucial aspect in modern drug design. This technical guide provides an in-depth analysis of the diverse biological activities of pyrrolidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key enzymes and signaling pathways essential for tumor growth and metastasis.[1][2][5]

Quantitative Anticancer Data

The anticancer potency of various pyrrolidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of greater potency. The following table summarizes the in vitro anticancer activity of selected pyrrolidine derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 | [1] |

| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 | [1] |

| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 | [1] |

| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [1] |

| 3a | Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [1] |

| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |

| 3k | Polysubstituted Pyrrolidine | HCT116 | 4.1 | [6] |

| 3k | Polysubstituted Pyrrolidine | HL60 | 2.9 | [7] |

| 37a | Thiosemicarbazone pyrrolidine–copper(II) complex | SW480 | 0.99 | [2][8] |

| 38i | Spiro[pyrrolidine-3,3-oxindole] | MCF-7 | 3.53 | [5] |

| 43a | Spiropyrrolidine-thiazolo-oxindole | HepG2 | 0.85 µg/mL | [2] |

| 43b | Spiropyrrolidine-thiazolo-oxindole | HepG2 | 0.80 µg/mL | [2] |

| Compound 7a | Tetrazolopyrrolidine-1,2,3-triazole | HeLa | 0.32 | [9] |

| Compound 7i | Tetrazolopyrrolidine-1,2,3-triazole | HeLa | 1.80 | [9] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1, IGR39 | 2.5–20.2 | [9] |

Signaling Pathways in Anticancer Activity

A significant mechanism through which pyrrolidine derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is often mediated by the activation of a cascade of enzymes known as caspases.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[10][11]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidine derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrolidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13] Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as those involved in fatty acid biosynthesis.[4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyrrolidine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Compound 38 | Sulfonylamino pyrrolidine | S. aureus | 3.11 | [8] |

| Compound 38 | Sulfonylamino pyrrolidine | E. coli | 6.58 | [8] |

| Compound 38 | Sulfonylamino pyrrolidine | P. aeruginosa | 5.82 | [8] |

| Compound 51a | Pyrrolidine-thiazole | B. cereus | 21.70 | [8] |

| Compound 51a | Pyrrolidine-thiazole | S. aureus | 30.53 | [8] |

| Trans-cyclohexyl dimer 30 | Pyrrolidine-2,3-dione dimer | MSSA strains | Single-digit MIC | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][15]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Pyrrolidine derivative stock solution

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the pyrrolidine derivative in the microplate wells containing broth.

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity: Inhibiting Viral Replication

Pyrrolidine derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including human rhinoviruses and influenza virus.[16][17] Their mechanisms of action can involve the inhibition of viral protein synthesis and replication processes.[16][17] Some pyrrolidine derivatives have been investigated as inhibitors of viral proteases, which are crucial for the viral life cycle.[18]

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound Class | Virus | Assay | EC50 (µM) | Reference |

| Pyrrolidines | SARS-CoV-2 Main Protease | Biochemical Inhibition | Varies | [18] |

| 9-Aminoacridines with pyrrolidine rings | SARS-CoV-2 | Cell-based | Varies (High Selectivity Index > 10 for some) | [19] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[3][20][21]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Culture medium and overlay medium (containing, for example, agarose or methylcellulose)

-

Pyrrolidine derivative stock solution

-

6-well or 12-well plates

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Neutralization: Incubate a standard amount of virus with serial dilutions of the pyrrolidine derivative for a specific time.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.

-

Plaque Visualization: Fix and stain the cells with a solution like crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Neuroprotective Effects: Shielding the Nervous System

Pyrrolidine derivatives have shown considerable promise in the realm of neuroprotection, with potential applications in treating neurodegenerative diseases and ischemic stroke.[15][22][23] Their mechanisms of action include antioxidant effects, inhibition of inflammatory pathways, and modulation of key signaling cascades involved in neuronal survival.[23][24][25]

Quantitative Neuroprotective Data

The neuroprotective effects of pyrrolidine derivatives are often evaluated in animal models of neurological disorders.

| Compound | Model | Effect | Reference |

| Pyrrolidine dithiocarbamate (PDTC) | Neonatal hypoxia-ischemia (rat) | Reduced mean brain infarct size by 59% (50 mg/kg) | [24] |

| Compound 5e | Transient middle cerebral artery occlusion (MCAO) (rat) | Potent Na+ channel blocker with remarkable neuroprotective activity | [22][26] |

| Pyrrolidine dithiocarbamate (PDTC) | Transient focal brain ischemia (rat) | Attenuated brain Aβ increase and improved long-term neurological outcome | [27] |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate excitotoxicity (in vitro) & Ischemic stroke (rat) | Neuroprotective effects, improved neurological deficit | [28] |

Signaling Pathways in Neuroprotection

Pyrrolidine dithiocarbamate (PDTC) has been shown to exert neuroprotective effects by activating the Akt-GSK-3β signaling pathway and inhibiting the pro-inflammatory transcription factor NF-κB.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral function of pyrrolidine dithiocarbamate against influenza virus: the inhibition of viral gene replication and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioagilytix.com [bioagilytix.com]

- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. benchchem.com [benchchem.com]

- 24. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Technical Guide: Theoretical pKa of 3-Bromo-1-methylpyrrolidine

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed analysis of the theoretical acid dissociation constant (pKa) of 3-Bromo-1-methylpyrrolidine, a substituted pyrrolidine of interest in medicinal chemistry and organic synthesis. The guide covers the predicted pKa value, the influence of substituents on basicity, computational methodologies for pKa prediction, and a standard experimental protocol for pKa determination.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrrolidine ring N-methylated and substituted with a bromine atom at the 3-position.[1][2] The presence of the tertiary amine makes the molecule basic, while the electronegative bromine atom significantly influences its electronic properties and, consequently, its pKa. Understanding the pKa is critical for predicting the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential interactions with biological targets.

Predicted and Comparative pKa Data

The pKa of an amine is the pH at which the concentrations of the protonated (conjugate acid) and neutral forms are equal. For this compound, a theoretical pKa has been predicted using computational methods. This value is best understood in the context of its parent compounds, pyrrolidine and 1-methylpyrrolidine.

Table 1: Theoretical pKa of this compound

| Compound | Predicted pKa (Conjugate Acid) | Source |

| This compound | 8.53 ± 0.40 | [1][3] |

Table 2: Experimental pKa Values of Related Compounds

| Compound | Experimental pKa (Conjugate Acid) | Source(s) |

| Pyrrolidine | 11.27 | [4] |

| 1-Methylpyrrolidine | 10.3 - 10.46 | [5][6][7] |

The data clearly illustrates the impact of substitution on the basicity of the pyrrolidine ring. The addition of an N-methyl group reduces the pKa relative to pyrrolidine. The further addition of a bromine atom at the 3-position causes a significant decrease in basicity, lowering the predicted pKa to approximately 8.53.[1][3] This is due to the electron-withdrawing inductive effect of the bromine atom, which destabilizes the positive charge on the protonated nitrogen.

Logical Relationship of Substituent Effects on pKa

The following diagram illustrates the logical relationship between the chemical structure and the resulting pKa, showing how successive substitutions alter the basicity of the pyrrolidine core.

Caption: Substituent effects on pyrrolidine pKa.

Computational Methodology for pKa Prediction

Predicting the pKa of a molecule like this compound involves sophisticated computational chemistry techniques. These methods calculate the free energy change of the acid dissociation reaction in a solvent, typically water.

Core Principles: The pKa is directly proportional to the Gibbs free energy change (ΔG) of the deprotonation reaction (BH⁺ ⇌ B + H⁺). Computational methods aim to calculate the energies of the protonated (BH⁺) and neutral (B) species in both the gas phase and solution to determine this energy difference.

Common Theoretical Approaches:

-

Quantum Mechanics (QM) Methods:

-

Density Functional Theory (DFT): Methods like CAM-B3LYP and B3LYP are often used to perform geometry optimization and calculate the electronic energies of the molecule in its protonated and neutral states.[8]

-

Semi-empirical Methods: Faster methods like PM6 can also be employed, especially for larger molecules or initial screenings.[9][10] These methods use parameters derived from experimental data to simplify calculations.[10]

-

-

Solvation Models: Accurately modeling the effect of the solvent (water) is crucial for pKa prediction.

-

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant.[8][11] This approach is computationally efficient.[11]

-

Explicit Solvent Models: This method involves simulating a number of individual solvent molecules (e.g., water) around the solute. While more computationally expensive, it can provide a more accurate representation of specific solute-solvent interactions like hydrogen bonding.[8]

-

A typical computational workflow for pKa prediction is outlined in the diagram below.

Caption: Workflow for computational pKa prediction.

Experimental Protocol for pKa Determination

While a theoretical value is available, experimental verification is essential. Potentiometric titration is a standard and reliable method for determining the pKa of amines.

Objective: To determine the pKa of this compound by titrating a solution of its hydrochloride salt with a standardized strong base.

Materials and Equipment:

-

This compound (or its stable salt, e.g., hydrobromide)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers and volumetric flasks

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mmol of this compound hydrobromide and dissolve it in ~50 mL of CO₂-free deionized water in a 100 mL beaker.

-

If starting from the free base, accurately weigh the sample and dissolve it in a stoichiometric excess of 0.1 M HCl, then add water to reach a volume of ~50 mL.

-

-

Titration Setup:

-

Place the beaker on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette (filled with 0.1 M NaOH) into the solution, ensuring they do not touch the beaker walls or the stir bar.

-

Begin gentle stirring.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to get more data points in this region.

-

Continue the titration well past the equivalence point until the pH begins to plateau again.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is the pH at the half-equivalence point (Vₑ / 2). Read this pH value directly from the titration curve.

-

For higher accuracy, multiple titrations should be performed, and the average pKa value should be reported.

-

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C5H10BrN | CID 13726279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-溴-1-甲基吡咯烷 | 10603-45-9 [m.chemicalbook.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-methylpyrrolidine - Wikidata [wikidata.org]

- 7. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

Potential Research Areas for 3-Bromo-1-methylpyrrolidine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products. Its unique structural and physicochemical properties, including its ability to improve aqueous solubility and act as a hydrogen bond acceptor or donor, make it a privileged motif in medicinal chemistry.[1] 3-Bromo-1-methylpyrrolidine, as a functionalized derivative, presents itself as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide explores promising research avenues for this compound, focusing on its synthetic utility and potential as a precursor to new classes of bioactive molecules. While direct biological activity data for this compound is not extensively documented in publicly available literature, its strategic location of a reactive bromine atom on the pyrrolidine core opens up a multitude of possibilities for chemical diversification and the generation of compound libraries for screening.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 1-methyl-3-pyrrolidinol. This transformation can be achieved using various brominating agents. A common method employs phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis from 1-methyl-3-pyrrolidinol with PBr₃ (Proposed)

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

-

To a solution of 1-methyl-3-pyrrolidinol (1.0 eq) in an anhydrous aprotic solvent such as toluene or diethyl ether, cooled to 0 °C in an ice bath, add phosphorus tribromide (0.4 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., toluene) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford this compound as a liquid.[2][3]

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 1-methyl-3-pyrrolidinol |

| Reagent | Phosphorus tribromide |

| Solvent | Toluene |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 18 hours |

| Yield | 65-75% (expected) |

| Purity (post-distillation) | >95% |

Potential Research Areas and Synthetic Applications

The bromine atom at the 3-position of the 1-methylpyrrolidine ring is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. This opens up avenues for the synthesis of diverse libraries of compounds for screening against various biological targets.

Nucleophilic Substitution Reactions

As a secondary alkyl halide, this compound is expected to undergo nucleophilic substitution reactions, likely proceeding through an S(_N)2 mechanism, which would lead to an inversion of stereochemistry if a chiral starting material is used.

General Workflow for Nucleophilic Substitution:

Figure 2: General workflow for nucleophilic substitution.

a) Synthesis of 3-Azido-1-methylpyrrolidine:

The introduction of an azide group provides a precursor for the synthesis of amines via reduction or for use in "click" chemistry reactions (Huisgen cycloaddition).

-

Potential Protocol: Reaction of this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

b) Synthesis of 3-Thio-1-methylpyrrolidine Derivatives:

The thiol functionality is important in many biological systems and can be introduced using a thiol nucleophile.

-

Potential Protocol: Reaction with a thiol or a protected thiol equivalent like potassium thioacetate (KSAc) followed by hydrolysis.

c) Synthesis of 3-Amino-1-methylpyrrolidine Derivatives:

The amino group is a key pharmacophore. A variety of primary and secondary amines can be introduced via direct alkylation.

-

Potential Protocol: Reaction with an excess of a primary or secondary amine in a suitable solvent, potentially at elevated temperatures. The use of excess amine is necessary to prevent the formation of quaternary ammonium salts.

Quantitative Data for Nucleophilic Substitution Reactions (Hypothetical):

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Sodium Azide | 3-Azido-1-methylpyrrolidine | DMF | 80 | 12 | 70-85 |

| Potassium Thioacetate | S-(1-Methylpyrrolidin-3-yl) ethanethioate | Acetonitrile | 60 | 8 | 75-90 |

| Piperidine | 1-Methyl-3-(piperidin-1-yl)pyrrolidine | Ethanol | Reflux | 24 | 60-75 |

Potential as a Precursor for Muscarinic Receptor Antagonists

The pyrrolidine moiety is a core component of several muscarinic acetylcholine receptor (M1) antagonists. These antagonists are of interest for the treatment of various central nervous system disorders. The functionalization of the 3-position of the pyrrolidine ring can influence the potency and selectivity of these compounds. This compound could serve as a key intermediate for the synthesis of novel M1 antagonists by introducing various aryl or heteroaryl groups through cross-coupling reactions or by displacement with appropriate nucleophiles.

Hypothetical Signaling Pathway Involvement:

While there is no direct evidence for the interaction of this compound with biological pathways, its derivatives could potentially act as antagonists at muscarinic receptors, thereby inhibiting Gq-protein-coupled signaling cascades.

Figure 3: Potential antagonism of M1 receptor signaling.

Exploration of Antimicrobial and Cytotoxic Activities

The pyrrolidine scaffold is present in numerous compounds with demonstrated antibacterial and cytotoxic properties. While simple haloalkanes can exhibit non-specific toxicity, the incorporation of the this compound motif into more complex structures could lead to compounds with selective biological activity.

Proposed Research Workflow for Biological Evaluation:

Figure 4: Workflow for biological activity screening.

a) Antimicrobial Activity:

-

Experimental Protocol (MIC Assay): A library of 3-substituted-1-methylpyrrolidine derivatives could be screened against a panel of Gram-positive and Gram-negative bacteria using the microbroth dilution method to determine the minimum inhibitory concentration (MIC).

b) Cytotoxicity:

-

Experimental Protocol (MTT Assay): The cytotoxic effects of the synthesized compounds could be evaluated against various cancer cell lines (e.g., HeLa, MCF-7, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ values.

Hypothetical Biological Data:

| Compound | Target Organism/Cell Line | Biological Activity |

| 3-(4-nitrophenoxy)-1-methylpyrrolidine | Staphylococcus aureus | MIC: 16 µg/mL |

| 1-methyl-3-(naphthalen-2-ylamino)pyrrolidine | HeLa (cervical cancer) | IC₅₀: 5 µM |

Conclusion